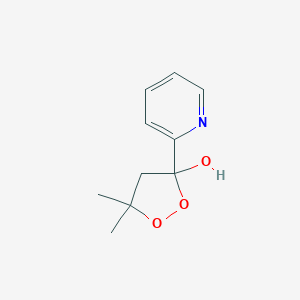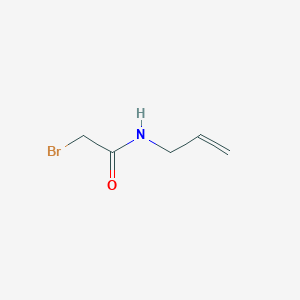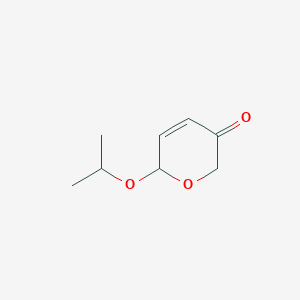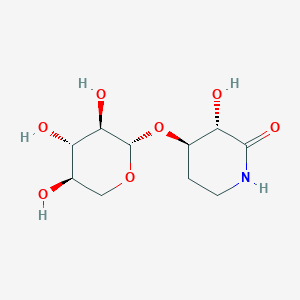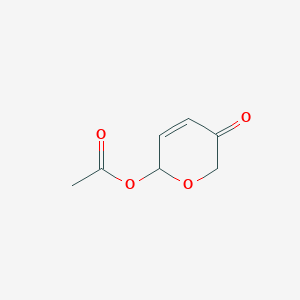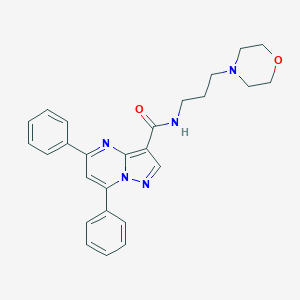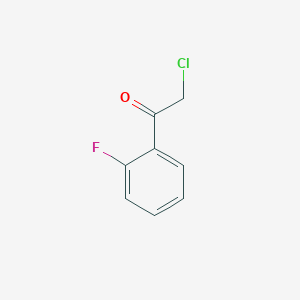
Gastrin releasing peptide (18-27), phe(25)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gastrin releasing peptide (18-27), phe(25)- is a neuropeptide that belongs to the bombesin family of peptides. It is also known as neuromedin B (NMB) and is widely distributed in the central nervous system and peripheral tissues. The peptide is synthesized by the NMB gene and is known to play an important role in various physiological processes, including the regulation of food intake, body temperature, and cardiovascular function.
作用機序
Gastrin releasing peptide (18-27), phe(25)- exerts its biological effects by binding to the NMB receptor, which is a G protein-coupled receptor. The binding of the peptide to the receptor activates a signaling pathway that leads to the activation of various intracellular signaling molecules, including cyclic AMP (cAMP) and protein kinase C (PKC). The activation of these signaling pathways leads to the physiological effects of the peptide.
生化学的および生理学的効果
Gastrin releasing peptide (18-27), phe(25)- has a wide range of biochemical and physiological effects. The peptide is known to stimulate the release of gastrin, a hormone that regulates gastric acid secretion. It also stimulates the release of insulin and glucagon, hormones that regulate blood glucose levels. In addition, the peptide has been shown to regulate body temperature, cardiovascular function, and immune function.
実験室実験の利点と制限
Gastrin releasing peptide (18-27), phe(25)- has several advantages as a research tool. It is easy to synthesize and purify, and its effects can be easily measured in vitro and in vivo. However, there are also some limitations to its use. The peptide is unstable in solution, and its effects can be influenced by factors such as pH and temperature.
将来の方向性
There are several future directions for research on gastrin releasing peptide (18-27), phe(25)-. One direction is to investigate the role of the peptide in the regulation of food intake and body weight. Another direction is to investigate the role of the peptide in the pathophysiology of various diseases, including cancer and inflammatory disorders. In addition, further research is needed to elucidate the signaling pathways activated by the peptide and to develop new drugs that target these pathways.
Conclusion:
In conclusion, gastrin releasing peptide (18-27), phe(25)- is a neuropeptide that plays an important role in various physiological processes. It is synthesized by the NMB gene and exerts its effects by binding to the NMB receptor. The peptide has been extensively studied in scientific research and has several advantages as a research tool. However, there are also some limitations to its use. Future research on gastrin releasing peptide (18-27), phe(25)- is needed to further elucidate its role in physiology and disease and to develop new drugs that target its signaling pathways.
合成法
Gastrin releasing peptide (18-27), phe(25)- is synthesized by the NMB gene, which is located on chromosome 15q26.3 in humans. The gene encodes a preproprotein that is processed to produce the mature peptide. The peptide is synthesized as a precursor molecule, which is then cleaved by proteases to produce the active peptide. The peptide is then released into the bloodstream and acts on its target cells.
科学的研究の応用
Gastrin releasing peptide (18-27), phe(25)- has been extensively studied in scientific research. It is known to play an important role in the regulation of food intake, body temperature, and cardiovascular function. The peptide has also been implicated in the pathophysiology of various diseases, including cancer and inflammatory disorders. Gastrin releasing peptide (18-27), phe(25)- has been used as a research tool to investigate the function of the NMB receptor and its signaling pathways.
特性
CAS番号 |
126370-72-7 |
|---|---|
製品名 |
Gastrin releasing peptide (18-27), phe(25)- |
分子式 |
C53H75N15O11S |
分子量 |
1130.3 g/mol |
IUPAC名 |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C53H75N15O11S/c1-28(2)18-37(49(75)64-36(46(56)72)16-17-80-6)65-50(76)38(19-31-12-8-7-9-13-31)63-44(71)26-59-53(79)45(29(3)4)68-47(73)30(5)61-48(74)39(20-32-24-58-35-15-11-10-14-34(32)35)66-51(77)40(21-33-25-57-27-60-33)67-52(78)41(22-42(55)69)62-43(70)23-54/h7-15,24-25,27-30,36-41,45,58H,16-23,26,54H2,1-6H3,(H2,55,69)(H2,56,72)(H,57,60)(H,59,79)(H,61,74)(H,62,70)(H,63,71)(H,64,75)(H,65,76)(H,66,77)(H,67,78)(H,68,73)/t30-,36-,37-,38+,39-,40-,41-,45-/m0/s1 |
InChIキー |
JNZIZEWIJIVVBL-FSMNFDDFSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
その他のCAS番号 |
126370-72-7 |
配列 |
GNHWAVGFLM |
同義語 |
25-phenylalanyl-GRP (18-27) gastrin releasing peptide (18-27), Phe(25)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



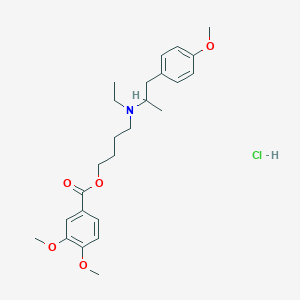
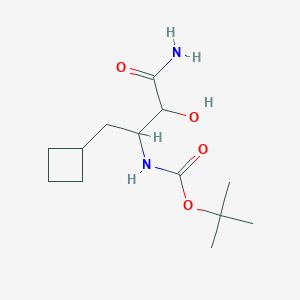
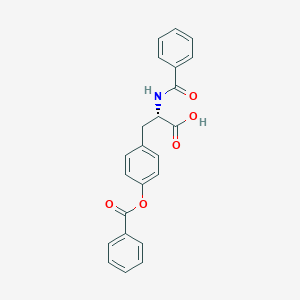
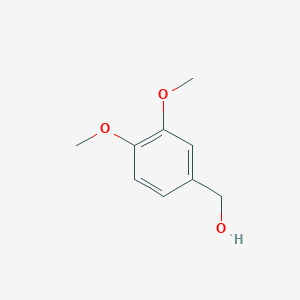
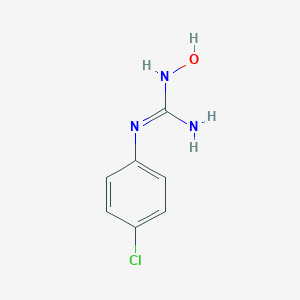
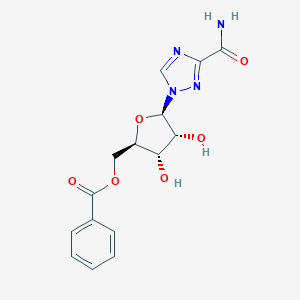
![6-[(Propan-2-yl)oxy]oxan-3-one](/img/structure/B135873.png)
